trans-2-Pinanol
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Overview
Description
trans-2-Pinanol is a natural product found in Porophyllum ruderale and Pimenta racemosa with data available.
Scientific Research Applications
Pyrolysis and Kinetic Studies
- Kinetic Study of Thermal Rearrangement : Pyrolysis of trans-2-pinanol demonstrates its potential in understanding kinetic models and chemical reactivity, which is important for industrial applications involving monoterpenoids. A study by Vandewiele et al. (2011) in the Journal of Analytical and Applied Pyrolysis shows the pyrolysis of this compound at temperatures ranging from 753 K to 843 K, providing insights into its kinetic behavior and chemical properties, particularly in the formation of cyclohexanol biradicals (Vandewiele et al., 2011).
Synthesis and Chemical Reactivity
- Synthesis of Cyclobutanes and Oxatricyclo-Derivative of Pinane : Erman and Kane (2008) in Chemistry & Biodiversity discuss the synthesis of novel compounds from cis- and trans-pinanols, showing the versatility of this compound in synthesizing new chemical entities with potential applications in various fields (Erman & Kane, 2008).
Stereoselectivity in Chemical Reactions
- Stereoselectivity in Kinetic Model Generation : The study by Vandewiele et al. (2016) in the International Journal of Chemical Kinetics explores the importance of stereochemistry in the kinetic modeling of chemical reactions, using this compound as a case study. This research highlights the significance of stereoselectivity in understanding and predicting chemical reactions (Vandewiele et al., 2016).
Catalytic Applications
- Isomerization to Linalool : Research by Il'ina et al. (2001) in Kinetics and Catalysis investigates the isomerization of this compound into linalool, indicating potential applications in fragrance industries. This study provides insights into the catalytic properties and reaction mechanisms of this compound (Il'ina et al., 2001).
Comparative Studies in Reaction Systems
- Pyrolysis in Different Reactor Systems : A study by Buddoo et al. (2009) in Chemical Engineering and Processing compares the pyrolysis of this compound in different reactor systems, highlighting its role in optimizing chemical processes and reaction efficiencies (Buddoo et al., 2009).
Properties
CAS No. |
4948-29-2 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |
InChI Key |
YYWZKGZIIKPPJZ-QXFUBDJGSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H]2C[C@@H]1C2(C)C)O |
SMILES |
CC1(C2CCC(C1C2)(C)O)C |
Canonical SMILES |
CC1(C2CCC(C1C2)(C)O)C |
4948-29-2 35408-04-9 |
|
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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